(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperidine ring, and a piperazine ring. Compounds containing these functional groups are often found in pharmaceuticals and have various biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are typically synthesized through a series of reactions including nucleophilic substitution and ring closure reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Techniques such as NMR and MS analysis are typically used to confirm the structure of synthesized compounds .Scientific Research Applications
- Researchers have synthesized and evaluated novel 1,2,4-triazole derivatives, including those containing the mentioned compound, as potential anticancer agents .
- Heterocyclic compounds containing nitrogen atoms, such as 1,2,4-triazoles, have been explored for their antibacterial properties .
- Molecular docking studies have explored the binding modes of 1,2,4-triazole derivatives in the active site of aromatase enzyme .
- Although not directly studied for this compound, 1,2,4-triazoles are widely used in industrial applications, including photostabilizers and corrosion inhibitors .
- Researchers have evaluated related 1,2,4-triazole hybrids against tumor cell lines, including MCF-7 and HCT-116 .
Anticancer Agents
Antibacterial Activity
Aromatase Inhibition
Photostabilizers and Corrosion Inhibitors
Cytotoxic Activity Against Specific Cancer Cell Lines
Drug Discovery and Medicinal Chemistry
Mechanism of Action
properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O3S/c28-19(25-7-9-26(10-8-25)31(29,30)16-1-2-16)15-3-5-24(6-4-15)17-11-18(22-13-21-17)27-14-20-12-23-27/h11-16H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHOBYNYLONIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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